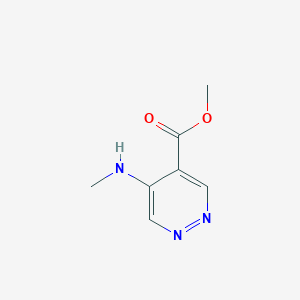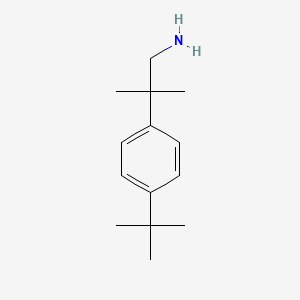
2-(4-Tert-butylphenyl)-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Tert-butylphenyl)-2-methylpropan-1-amine, commonly referred to as TBMP, is a tertiary amine with a wide range of applications in the field of organic chemistry. It is a versatile building block for the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and dyes. TBMP is also used as a catalyst in various chemical reactions and has been found to be an effective inhibitor of enzymes.
Wissenschaftliche Forschungsanwendungen
TBMP has a variety of applications in the field of scientific research. It is used as a catalyst in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and dyes. TBMP is also used as an inhibitor of enzymes and has been found to be effective in the inhibition of cytochrome P450 enzymes. It is also used in the synthesis of fluorinated compounds and has been found to be effective in the synthesis of fluorinated steroids.
Wirkmechanismus
TBMP is primarily used as a catalyst in organic synthesis reactions. It is believed to act as a proton donor in the reaction, allowing for the formation of the desired product. It is also believed to act as a base, allowing for the formation of a nucleophile, which then reacts with the desired product.
Biochemical and Physiological Effects
TBMP has been found to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs. It has also been found to be an effective inhibitor of a variety of other enzymes, including lipoxygenases and cyclooxygenases. In addition, TBMP has been found to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
TBMP has a number of advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be used as a catalyst in a variety of reactions. It is also relatively stable and can be stored for long periods of time without degradation. However, TBMP can be toxic and can cause irritation of the skin and eyes if it comes into contact with them.
Zukünftige Richtungen
The future of TBMP is promising, as it has a number of potential applications in the field of scientific research. In the future, TBMP may be used in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and dyes. It may also be used as a catalyst in a variety of reactions and as an inhibitor of enzymes. In addition, TBMP may be used in the synthesis of fluorinated compounds and may have potential applications in the treatment of cancer and other diseases. Finally, TBMP may be used in the development of new materials and technologies.
Synthesemethoden
TBMP can be synthesized in a variety of ways, but the most common method is the reaction of 4-tert-butylphenol with 2-methylpropane in the presence of a base catalyst. This reaction is typically carried out at temperatures between 100-150°C and can be used to produce TBMP in a high yield. Other methods of synthesis include the reaction of 4-tert-butylphenol with 2-methylpropane in the presence of a Lewis acid catalyst, or the reaction of 4-tert-butylphenol with 2-methylpropane in the presence of a Bronsted acid catalyst.
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-13(2,3)11-6-8-12(9-7-11)14(4,5)10-15/h6-9H,10,15H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZACVVCQOWRCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C)(C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(3-Methoxyphenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2384904.png)
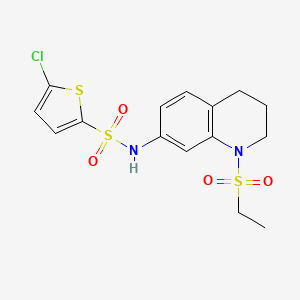
![5-(1,3-benzodioxol-5-ylmethylene)-2-(methylsulfanyl)-3-[(4-phenylpiperazino)methyl]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2384907.png)
![1-(4-Methoxyphenethyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2384908.png)
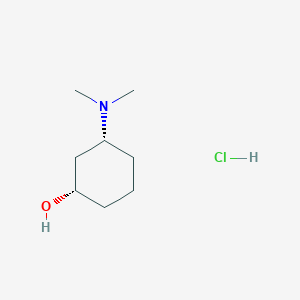
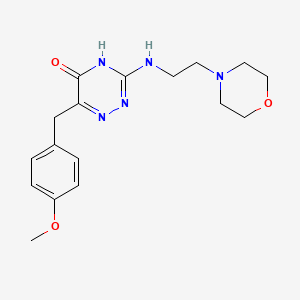
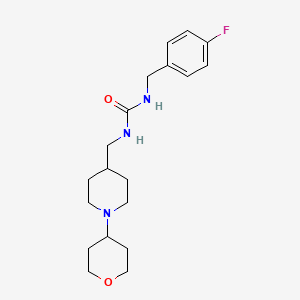
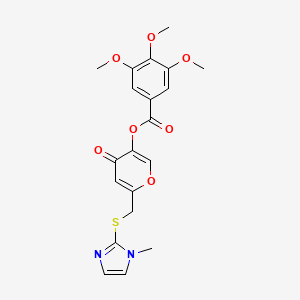
![N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2384917.png)
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2384918.png)
![N-[(2-chlorophenyl)methyl]-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2384919.png)
